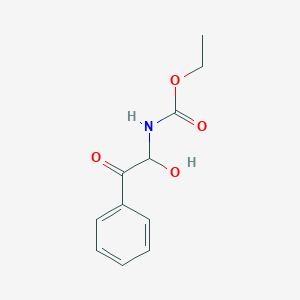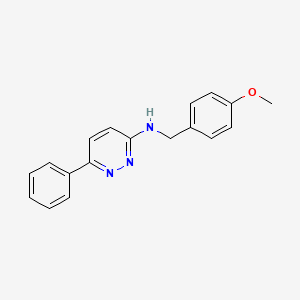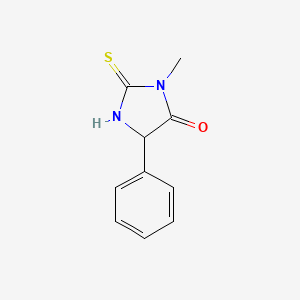
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of benzodioxole, quinoxaline, and thiazolidinone moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, quinoxaline derivatives, and thiazolidinone precursors. Common synthetic routes could involve:
Formation of the thiazolidinone ring: This might be achieved through the reaction of a thiourea derivative with a haloketone.
Introduction of the benzodioxole group: This could involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the quinoxaline moiety: This might be done through a condensation reaction involving an o-phenylenediamine derivative.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions like Friedel-Crafts acylation or alkylation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, benzodioxole-containing compounds, and quinoxaline derivatives.
Uniqueness
- The unique combination of benzodioxole, quinoxaline, and thiazolidinone moieties in this compound might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H11N3O3S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H11N3O3S2/c23-18-16(8-11-2-1-3-13-17(11)21-7-6-20-13)27-19(26)22(18)12-4-5-14-15(9-12)25-10-24-14/h1-9H,10H2/b16-8- |
InChI Key |
YIQWANZCIFHQGG-PXNMLYILSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=C5C(=CC=C4)N=CC=N5)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=C5C(=CC=C4)N=CC=N5)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12182490.png)
![N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12182500.png)
![4-({[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B12182508.png)
![7-hydroxy-6-methyl-8-(1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12182515.png)
![N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12182522.png)
![2,4-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzamide](/img/structure/B12182530.png)

methanone](/img/structure/B12182543.png)
![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12182548.png)



![4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12182576.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]-1H-indole](/img/structure/B12182577.png)
